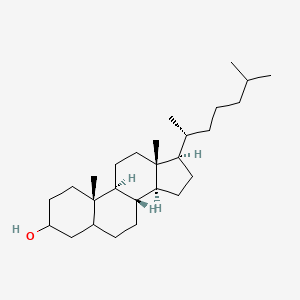

Cholestan-3-ol

Description

Current Research Paradigms and Emerging Research Directions Current research involving This compound (B1245900) and its isomers continues to explore their roles in various biological processes and their potential implications in health and disease. Studies are investigating their involvement in cholesterol metabolism, cellular signaling pathways, and interactions with biological membranes and proteins.ontosight.aiontosight.aiThe biological significance of cholestanol (B8816890), for instance, is being explored in relation to neurodegenerative diseases and lipid metabolism regulation.ontosight.aiResearch also focuses on the potential biological activities of cholestane derivatives, including effects on cholesterol metabolism and interactions with steroid receptors.ontosight.aiEmerging research directions include the use of sterol profiles, including epicoprostanol (B1214048), as biomarkers for environmental contamination, such as fecal pollution.sigmaaldrich.comFurthermore, investigations into the synthesis of novel cholestane derivatives with potential therapeutic applications, such as in drug delivery or as bioactive compounds, represent an active area of research.mdpi.comThe study of sterols in various organisms, including marine sources, also continues to reveal novel structures and potential biological activities.researchgate.netresearchgate.net

Data Tables

While detailed quantitative data tables for this compound itself across various biological contexts were not extensively available in the search results within the strict scope, some physical properties and analytical data for its isomers were found.

Here is a table summarizing some computed and experimental properties of (3β,5α)-Cholestan-3-ol (Cholestanol):

| Property | Value | Source |

| Molecular Weight | 388.7 g/mol | PubChem nih.govnih.gov |

| Exact Mass | 388.370516150 Da | PubChem nih.govnih.gov |

| Monoisotopic Mass | 388.370516150 Da | PubChem nih.govnih.gov |

| XLogP3-AA | 9.4 | PubChem nih.govnih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.govnih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.govnih.gov |

| Rotatable Bond Count | 5 | PubChem nih.govnih.gov |

| Physical Description | Solid | HMDB nih.gov |

| Melting Point | 140.0 - 142.0 °C | HMDB nih.gov |

Here is a table summarizing some properties of (3α,5β)-Cholestan-3-ol (Epicoprosterol):

| Property | Value | Source |

| Molecular Formula | C27H48O | NIST nist.gov |

| Molecular Weight | 388.6694 | NIST nist.gov |

| Melting Point | 108-112 °C | Sigma-Aldrich sigmaaldrich.com |

| Enthalpy of fusion (ΔfusH) | 15.8 kJ/mol | NIST nist.gov |

| Temperature (K) for ΔfusH | 385.8 K | NIST nist.gov |

Detailed Research Findings

Research has shown that (3β,5α)-Cholestan-3-ol (cholestanol) is a cholesterol derivative found in various biological materials and is a saturated sterol present in the human body. nih.govnih.gov It is formed from cholesterol through the action of intestinal microorganisms. pharmaffiliates.commedchemexpress.com Studies have investigated its conversion catalyzed by enzymes like 3-alpha-hydroxysteroid dehydrogenase. pharmaffiliates.com

(3α,5β)-Cholestan-3-ol (epicoprosterol) is also a sterol with a saturated side chain, found in trace amounts in human feces. sigmaaldrich.com Its presence can be used in sterol profiling to investigate fecal pollution. sigmaaldrich.com Research has also explored its biological effects, including potential influence on blood glucose and insulin (B600854) levels in rats. sigmaaldrich.com Unlike cholesterol, epicoprostanol has been shown to inhibit cell growth in certain microorganisms. sigmaaldrich.com

Research into the synthesis of specific this compound isomers has also been conducted. For example, studies have investigated the catalytic hydrogenation of 5α-cholestan-3-one to selectively form the axial 3α-ol isomer ((3α,5α)-cholestan-3-ol), though this is a different isomer than epicoprosterol ((3α,5β)-cholestan-3-ol). cdnsciencepub.com However, the principles of stereoselective reduction are relevant to understanding the formation of different this compound isomers.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20?,21?,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIXCDOBOSTCEI-BPAAZKTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859347 | |

| Record name | Cholestan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27409-41-2 | |

| Record name | Cholestan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Endogenous Distribution in Biological Systems

Presence in Mammalian Tissues and Biofluids

Cholestan-3-ol (B1245900) is detected in various mammalian tissues and biofluids. It has been identified in human feces, gallstones, and eggs nih.govnih.gov. Its presence has also been noted in human skin surface lipid moleculardepot.com. While one source indicates that this compound may not be a naturally occurring metabolite in humans and is found in individuals exposed to it or its derivatives, considering it part of the human exposome , other research confirms its presence in human blood, plasma, and stool nih.gov.

Studies in animals have also demonstrated the presence and biosynthesis of this compound. Its biosynthesis has been studied in the rabbit and guinea pig, and it has been found in their tissues sigmaaldrich.comjci.org. Rat liver has also been a subject of research regarding this compound biosynthesis moleculardepot.com. Furthermore, this compound has been detected in human arterial intima jci.org. A related compound, 5α-cholestane-3β, 5,6β-triol (cholestanetriol), which is a hydroxylated form of this compound, is a commonly occurring component in human and rabbit plasma nih.gov.

The concentration of 5α-cholestan-3β-ol (β-cholestanol) in human serum is of clinical significance, particularly in the context of cerebrotendinous xanthomatosis (CTX), a genetic disorder of cholesterol metabolism. In patients with CTX, the serum concentration of β-cholestanol increases abnormally, making its analysis useful for biochemical diagnosis tottori-u.ac.jp. This compound has also been reported in nerve tissue gallmet.hu. Cholesterol sulfate (B86663), a derivative of cholesterol, is widely distributed in mammalian tissues and body fluids researchgate.net. 5 beta-Cholestan-3 alpha-ol sulfate is used as an internal standard in the analysis of plasma researchgate.net.

Detection in Non-Mammalian Organisms (e.g., Plants, Echinoderms)

Beyond mammals, this compound and related sterols have been detected in a variety of non-mammalian organisms. This compound has been reported in plants such as Zea mays and Ipheion uniflorum nih.gov.

Sterols with a C27 skeleton, which includes cholesterol (a precursor to this compound), are prevalent in various organisms. C27 sterols are primarily associated with planktonic sources, including zooplankton and other aquatic fauna scielo.br. Certain benthic animals, including polychaetes, echinoderms, and bivalves, along with fungi and some protozoa, are capable of synthesizing cholesterol and other C27 sterols in sedimentary environments scielo.br. However, echinoderms are noted to have a very low capacity for cholesterol synthesis researchgate.net.

In marine algae, a related steroid, cholestan-3-one, has been identified in the green algae Ulva fasciata, alongside cholest-7-en-3-ol . The presence of sterols and their derivatives in these organisms highlights diverse metabolic pathways and ecological roles.

Further evidence of this compound's presence in non-mammalian contexts comes from the analysis of fossil coprolites (fossilized feces), where both 5α-cholestan-3β-ol and 5β-cholestan-3β-ol (coprostan-3-ol) have been identified mdpi.com. The detection of 5α-cholestan-3β-ol in several of these fossils, and its absence in the surrounding matrix, suggests its origin from the coprolite itself mdpi.com.

Consideration of Isomeric Distribution in Biological Matrices

This compound exists in different isomeric forms, primarily differing in the stereochemistry at the C-5 position (5α or 5β) and the C-3 hydroxyl group (α or β). The most commonly discussed isomers are 5α-cholestan-3β-ol (cholestanol) and 5β-cholestan-3β-ol (coprostanol) mdpi.comgerli.comcambridge.org.

Coprostanol (5β-cholestan-3β-ol) is particularly significant as the principal human faecal sterol, constituting approximately 60% of the total sterols found in human feces mdpi.comgerli.comcambridge.org. This isomer is primarily formed through the reduction of cholesterol in the gut of many higher mammals, a process that can also occur via microbial reduction in sediment mdpi.com.

5α-cholestan-3β-ol (cholestanol) is also identified in human feces mdpi.com. Its presence can be attributed to direct biological input or early diagenesis involving the reduction of cholesterol mdpi.com. In pristine environments, the naturally occurring C27 stanol is predominantly 5α-cholestanol (5α(H)-cholestan-3β-ol), which is considered the most thermodynamically stable isomer cambridge.org.

Isomers with a hydroxyl group in the α-configuration at the C-3 position, known as epi-isomers, also exist, such as 5β(H)-cholestan-3α-ol (epicoprostanol) nih.govtottori-u.ac.jpcambridge.org. The distribution and relative abundance of these isomers, particularly the ratio of coprostanol to cholesterol, are widely used as biomarkers to assess fecal contamination in environmental samples mdpi.comcambridge.org.

Analysis of different biological samples across various species reveals distinct sterol profiles, which include the specific distribution patterns of this compound isomers nih.gov. These isomeric distributions provide valuable insights into metabolic pathways, sources of sterols, and environmental processes.

Interactive Table 1: Selected Occurrences of this compound and its Isomers in Biological Systems

| Organism/Matrix | Compound Detected | Notes | Source |

| Human Feces | 5β-cholestan-3β-ol (Coprostanol), 5α-cholestan-3β-ol (Cholestanol) | Coprostanol is the principal faecal sterol. | mdpi.comgerli.comcambridge.org |

| Human Gallstones | This compound | Cholesterol derivative found in biological matter. | nih.govnih.gov |

| Human Eggs | This compound | Cholesterol derivative found in biological matter. | nih.govnih.gov |

| Human Skin Surface Lipid | 5α-cholestan-3β-ol (Dihydrocholesterol) | Occurrence reported. | moleculardepot.com |

| Human Blood/Plasma | This compound, 5α-cholestan-3β-ol (β-cholestanol) | Detected in blood and plasma; β-cholestanol relevant in CTX. | nih.govtottori-u.ac.jp |

| Human Stool | This compound | Detected in stool. | nih.gov |

| Rabbit Tissues | 5α-cholestan-3β-ol (Cholestanol) | Biosynthesis studied. | sigmaaldrich.comjci.org |

| Guinea Pig Tissues | 5α-cholestan-3β-ol (Cholestanol) | Biosynthesis studied. | sigmaaldrich.comjci.org |

| Rat Liver | Cholestanol (B8816890) | Biosynthesis studied. | moleculardepot.com |

| Human Arterial Intima | 5α-cholestan-3β-ol (Cholestanol) | Presence noted. | jci.org |

| Zea mays (Corn) | Dihydrocholesterol | Occurrence reported. | nih.gov |

| Ipheion uniflorum | Dihydrocholesterol | Occurrence reported. | nih.gov |

| Fossil Coprolites | 5α-cholestan-3β-ol, 5β-cholestan-3β-ol (Coprostan-3-ol) | Identified in fossilized feces. | mdpi.com |

Biosynthetic Pathways and Precursors of Cholestan 3 Ol

Enzymatic Conversion from Cholesterol

The conversion of cholesterol to cholestan-3-ol (B1245900) involves specific enzymatic steps that modify the steroid nucleus.

Role of Cholest-4-en-3-one as an Intermediate

Cholest-4-en-3-one is identified as a key intermediate in the conversion of cholesterol to this compound. nih.govavantiresearch.com Cholesterol oxidase, a bacterial enzyme, can catalyze the oxidation and isomerization of cholesterol to cholest-4-en-3-one. avantiresearch.com Studies have shown that rat liver preparations can metabolize cholesterol to 7α-hydroxycholest-4-en-3-one, suggesting a pathway involving oxidation at C3 and double bond migration from C5 to C4. acs.org This intermediate, cholest-4-en-3-one, can then be further processed in the pathway leading to this compound.

Identification and Characterization of 5α-Cholestan-3-one Reductase Activity

The conversion of 5α-cholestan-3-one to 5α-cholestan-3β-ol is catalyzed by a 3β-hydroxysteroid dehydrogenase. capes.gov.brnih.gov This enzyme, often referred to as 5α-cholestan-3-one reductase in this context, is primarily localized in the microsomal fraction of rat liver cells. capes.gov.brnih.gov The enzyme requires NADPH as a hydrogen donor for this reduction. capes.gov.brnih.gov Research has characterized this enzyme activity, distinguishing it from other hydroxysteroid dehydrogenases based on its coenzyme preference and substrate specificity. capes.gov.brnih.gov

Studies investigating the biosynthesis of cholestanol (B8816890) in rat liver microsomes have demonstrated the conversion of 5α-cholestan-3-one to 5α-cholestan-3β-ol. This reaction is dependent on the presence of NADPH. The same microsomal preparations were also capable of catalyzing the reverse reaction, the oxidation of 5α-cholestan-3β-ol to 5α-cholestan-3-one, in the presence of oxygen and an NADP-generating system. capes.gov.brebi.ac.ukebi.ac.ukresearchgate.net

In addition to 5α-cholestan-3β-ol, the formation of 5α-cholestan-3α-ol from 5α-cholestan-3-one by microsomal preparations has also been observed, catalyzed by a 3α-hydroxysteroid dehydrogenase that can utilize either NADH or NADPH. capes.gov.brebi.ac.ukebi.ac.ukresearchgate.net The ratio of 5α-cholestan-3β-ol to 5α-cholestan-3α-ol formed from 5α-cholestan-3-one was found to be approximately 10:1 in rat liver microsomes, irrespective of the animal's sex. capes.gov.brebi.ac.ukebi.ac.ukresearchgate.net

The conversion of 5α-cholestan-3-one to 5α-cholestan-3β-ol was found to be only slightly inhibited by the reaction product or other monohydroxy steroids. However, significant inhibition was observed with cholest-5-en-3-one, 5α-cholestane-3β,7α-diol, and 5α-cholestan-7-on-3β-ol. capes.gov.brebi.ac.ukebi.ac.ukresearchgate.net

Specificity of 3β-Hydroxysteroid Dehydrogenases in this compound Formation

3β-Hydroxysteroid dehydrogenase (3β-HSD) enzymes play a crucial role in steroid biosynthesis, catalyzing the conversion of 3β-hydroxy-5-ene steroids to 3-keto-4-ene steroids. nih.govmedscape.com While primarily known for their roles in the synthesis of hormonal steroids, specific isoforms or related reductases are involved in the conversion of 5α-cholestan-3-one to 5α-cholestan-3β-ol. The 3β-hydroxysteroid dehydrogenase activity responsible for this conversion in rat liver microsomes specifically requires NADPH and is inactive with NADH. capes.gov.brnih.gov This enzyme demonstrated specificity by not reducing the 3-keto groups of cholest-4-en-3-one, cholest-5-en-3-one, or 5β-cholestan-3-one to their corresponding 3β-hydroxy compounds under the same conditions. capes.gov.brnih.govebi.ac.ukebi.ac.ukresearchgate.net This indicates a distinct specificity for the 5α-saturated substrate, 5α-cholestan-3-one, in the formation of the 3β-hydroxy configuration of this compound.

Linkages to Upstream Sterol Biosynthesis Pathways (e.g., Mevalonate (B85504) Pathway)

The biosynthesis of cholesterol, the precursor to this compound, originates from the mevalonate pathway. acs.orgnih.govresearchgate.netwikipedia.org This essential metabolic pathway, present in eukaryotes, archaea, and some bacteria, begins with acetyl-CoA and produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks for isoprenoids and steroids. wikipedia.org The mevalonate pathway involves the condensation of acetyl-CoA molecules to form acetoacetyl-CoA, followed by the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by HMG-CoA reductase. wikipedia.org Mevalonate is subsequently converted through several enzymatic steps to IPP and DMAPP. wikipedia.org These isoprenoid units are assembled to form squalene (B77637), which is then cyclized and modified through a series of enzymatic reactions to produce cholesterol. acs.orgnih.gov Therefore, the availability of cholesterol, synthesized via the mevalonate pathway, directly influences the potential for this compound biosynthesis.

Investigations of Biosynthetic Pathway Dynamics in Specific Biological Contexts

The dynamics of this compound biosynthesis have been investigated in various biological contexts, including in specific tissues and in disease states. Studies in rats and guinea pigs have examined the biosynthesis of 5α-cholestan-3β-ol.

Cerebrotendinous xanthomatosis (CTX), a rare inherited disease characterized by the accumulation of cholestanol in tissues, provides a significant biological context for studying this compound biosynthesis. nih.gov Investigations in patients with CTX using radiolabeled cholesterol and mevalonate have provided evidence for the conversion of cholesterol into cholestanol, suggesting that the accumulation in CTX arises from an accentuation of the normal biosynthetic pathway from cholesterol. nih.gov Tracer studies in CTX patients indicated a precursor-product relationship between cholesterol and cholestanol. nih.gov Administering labeled mevalonate also resulted in labeling of both cholesterol and cholestanol, with similar isotope ratios, further supporting that the biosynthetic route to cholestanol proceeds through cholesterol. nih.gov

Furthermore, studies suggest a novel pathway for cholestanol biosynthesis involving 7α-hydroxylated C27-steroids as intermediates, and this pathway may be accelerated in patients with CTX, contributing to cholestanol accumulation. nih.gov Intermediates such as 7α-hydroxycholesterol and 7α-hydroxy-4-cholesten-3-one have been suggested in this alternative pathway to cholestanol. nih.gov

Dietary factors can also influence this compound levels. Studies in obese, diabetic mice have shown that dietary supplementation with cholest-4-en-3-one increased plasma and hepatic levels of cholestanol (5α-cholestan-3β-ol), indicating its conversion from this intermediate in a biological system. mdpi.com

Metabolic Transformations and Downstream Sterol Products

Hepatic Metabolism of Cholestan-3-ol (B1245900)

The liver plays a significant role in the metabolism of sterols, including cholestanol (B8816890). Studies in rats have shown that cholestanol is absorbed from the intestine and can be deposited in the liver. amazonaws.comnih.gov Hepatic metabolism of cholestanol can lead to the formation of various downstream products, including allo-bile acids. amazonaws.comnih.gov Research indicates that cholestanol can be transformed into 5α-saturated bile acids through a pathway similar to that of the primary 5β-bile acids. amazonaws.com

Conversion to Bile Acids and Allo-Bile Acids

This compound can be converted into allo-bile acids, which are characterized by a 5α configuration in the steroid nucleus. This conversion is a significant metabolic fate of cholestanol. amazonaws.comnih.gov Studies in hyperthyroid rats administered with 5α-cholestan-3β-ol demonstrated its metabolism to allochenodeoxycholic acid. thegoodscentscompany.comnih.gov

Formation of Allocholic Acid and Allochenodeoxycholic Acid

Allocholic acid and allochenodeoxycholic acid are allo-bile acids that can be formed from the metabolism of cholestanol. Research in rat liver has shown the conversion of cholestanol into allocholic acid. amazonaws.comnih.gov In studies involving rats with cannulated bile ducts, administered 5α-[4-¹⁴C, 3α-³H]cholestane-3β,7α-diol, allochenodeoxycholic and allocholic acids were found to contain a significant percentage of the retained ¹⁴C in the biliary acids. nih.gov Specifically, allocholic acid contained at least 48.6% and allochenodeoxycholic acid contained at least 20.6% of the ¹⁴C retained in the biliary acids. nih.gov

Table 1: Conversion of 5α-[4-¹⁴C, 3α-³H]Cholestane-3β,7α-diol to Allo-Bile Acids in Rat Bile nih.gov

| Bile Acid | ¹⁴C Content (% of biliary acids) |

| Allocholic acid | ≥ 48.6 |

| Allochenodeoxycholic acid | ≥ 20.6 |

Role of 3β,5α,6β-Trihydroxycholanoic Acid as a Metabolite

3β,5α,6β-Trihydroxycholanoic acid is a bile acid metabolite that has been linked to the metabolism of cholestane-3β,5α,6β-triol. researchgate.netnih.gov This bile acid has been identified as a diagnostic marker in plasma, particularly in the context of Niemann-Pick type C (NPC) disease. researchgate.netnih.gov While cholestane-3β,5α,6β-triol levels are elevated in NPC and NPB diseases, its metabolism to 3β,5α,6β-trihydroxycholanoic acid provides a specific marker. researchgate.netnih.gov

Oxidative Metabolites and Epoxide Derivatives

This compound can undergo oxidative transformations, leading to the formation of various metabolites, including epoxide derivatives.

Formation of 3β-Hydroxycholestan-5,6-epoxide Isomers

Oxidation of cholesterol can lead to the formation of 5,6-epoxycholesterol (B1239861) isomers, specifically 5α,6α-epoxycholesterol and 5β,6β-epoxycholesterol. bioscientifica.complos.org These epoxides can also be formed from cholestanol or related precursors. 5α,6α-epoxycholestan-3β-ol is a derivative of 5α-cholestane. nih.gov These epoxide isomers are considered intermediates in the formation of cholestane-3β,5α,6β-triol. plos.org

Derivation of Cholestane-3β,5α,6β-triol

Cholestane-3β,5α,6β-triol is an oxysterol that can be derived from cholesterol through oxidation, with 5α,6α-epoxycholesterol and 5β,6β-epoxycholesterol as intermediates. plos.org It can also be enzymatically formed from 5α,6α-epoxycholesterol by cholesterol epoxide hydrolase (Ch-EH). bioscientifica.com This triol is normally a minor oxysterol in human samples but can be significantly elevated in certain conditions, such as Niemann-Pick disease types C and B. nih.govresearchgate.net

Table 2: Selected Oxidative Metabolites of Cholestanol and Cholesterol

| Metabolite | Precursor(s) | Notes |

| 5α,6α-Epoxycholesterol | Cholesterol | Intermediate in triol formation plos.org |

| 5β,6β-Epoxycholesterol | Cholesterol | Intermediate in triol formation plos.org |

| Cholestane-3β,5α,6β-triol | 5,6-epoxycholesterol isomers plos.org | Can be formed enzymatically bioscientifica.com; Elevated in certain diseases nih.govresearchgate.net |

Pathways Leading to Other Biologically Active Sterol Derivatives (e.g., Dendrogenin A)

This compound and related cholestane (B1235564) derivatives serve as intermediates in the formation of various biologically active molecules. One notable example is Dendrogenin A (DDA), a naturally occurring steroidal alkaloid found in mammals. aacrjournals.orgresearchgate.net Dendrogenin A is produced in normal tissues through an enzymatic conjugation of 5,6α-epoxy-cholesterol and histamine. aacrjournals.orgresearchgate.netnih.gov While the direct pathway from this compound to Dendrogenin A is not explicitly detailed in the search results, 5,6α-epoxy-cholesterol is a key precursor to DDA, and this compound is structurally related to cholesterol and its oxidized forms (oxysterols) which are involved in these pathways. aacrjournals.orgresearchgate.netnih.govnih.govbioscientifica.com

Research indicates that oxysterols, which are oxidized forms of cholesterol or its precursors, are formed in the initial steps of cholesterol metabolism, often catalyzed by cytochrome P450 (CYP) enzymes. nih.gov These oxysterols can act as ligands for nuclear receptors and G protein-coupled receptors, demonstrating biological activity. nih.gov Cholestane-3β,5α,6β-triol (CT) is another metabolite, formed from the hydrolysis of 5,6-epoxycholesterols catalyzed by cholesterol-5,6-epoxide hydrolase (ChEH). researchgate.net This highlights the interconnectedness of cholesterol and cholestane derivative metabolism in producing diverse bioactive molecules.

Studies in Caenorhabditis elegans have also provided insights into the metabolic fate of cholestane derivatives. Feeding the worms with 5α-cholestan-3β-ol (dihydrocholesterol) can substitute for cholesterol, indicating its entry into metabolic pathways within the organism. mpi-cbg.dempi-cbg.de Furthermore, modified cholestane derivatives, such as those with alterations to the side chain methyl groups, have been used to study the requirements for producing reproduction-promoting sterols like the dafachronic acids, which are hormonally active ligands for the DAF-12 receptor in C. elegans. mpi-cbg.dempi-cbg.de This research underscores the role of the cholestane backbone in the biosynthesis of signaling molecules.

Microbial Biotransformation of this compound and Related Sterols

Microorganisms, particularly bacteria, play a significant role in the transformation of sterols, including this compound and its precursor, cholesterol. psu.ac.thnih.govtandfonline.com Microbial biotransformation of sterols is a process with significant biotechnological applications, particularly in the pharmaceutical industry for producing steroid intermediates. nih.govwisdomlib.org

This compound (5α-cholestan-3β-ol) can be formed from cholesterol through the action of intestinal microorganisms, particularly in anaerobic reducing environments. medchemexpress.comwikipedia.org This conversion is often used as a biomarker for the presence of fecal matter. wikipedia.org

Various microorganisms are capable of transforming cholesterol and related sterols through different metabolic pathways. Some bacteria can oxidize cholesterol to cholestenone (cholest-4-en-3-one). psu.ac.thtandfonline.com Further degradation can lead to the cleavage of the sterol side chain, yielding compounds like androsta-1,4-diene-3,17-dione (B159171) (ADD) and androstenedione (B190577) (AD). tandfonline.comwisdomlib.org These compounds are valuable synthons for the production of various pharmaceutical steroids, including sex hormones and corticosteroids. nih.govwisdomlib.org

Studies have investigated the microbial conversion of plant sterols, such as β-sitosterol (which shares the 3β-ol-5-en-moiety with cholesterol and differs in the side chain), into AD and ADD. wisdomlib.orgmdpi.com Microorganisms from genera such as Arthrobacter, Bacillus, Brevibacterium, Corynebacterium, Microbacterium, Mycobacterium, Nocardia, Protaminobacter, Serratia, and Streptomyces have been identified as capable of degrading cholesterol and related sterols. tandfonline.com

Research highlights the importance of optimizing conditions such as inoculum size, pH, temperature, and substrate concentration to maximize the yield of desired steroid intermediates during microbial biotransformation. wisdomlib.orgmdpi.com For example, studies with Mycolicibacterium sp. have shown that these factors significantly influence the efficiency of phytosterol conversion to AD and ADD. mdpi.com

The microbial degradation of sterols often proceeds via the 9(10)-seco-pathway in aerobic bacteria. nih.gov In this pathway, the C-9 atom is oxygenated, leading to a cleavage of the steroid ring structure. oup.com Anaerobic microorganisms also transform sterols; for instance, denitrifying microorganisms have been shown to grow on 5α-cholestan-3β-ol, cholest-4-en-3-one, and other sterols. oup.com

The study of microbial transformation products is ongoing, with techniques like GC-MS being used to identify the various metabolites formed. psu.ac.th These studies reveal diverse transformation products depending on the microbial strain and conditions.

Here is a table summarizing some of the microbial transformations and products:

| Substrate | Microorganism Examples | Key Transformation Products |

| Cholesterol | Arthrobacter, Mycobacterium, Nocardia, Streptomyces, Pseudomonas aeruginosa | Cholestenone, Androstenedione (AD), Androstadiendione (ADD) |

| β-Sitosterol | Kocuria palusteria, Mycolicibacterium sp. | Androstenedione (AD), Androstadiendione (ADD) |

| 5α-Cholestan-3β-ol | Denitrifying microorganisms | Degradation products (specific products may vary) |

| Cholest-4-en-3-one | Denitrifying microorganisms | Degradation products (specific products may vary) |

| 5,7-Cholestadien-3β-ol | Denitrifying microorganisms | Degradation products (specific products may vary) |

| Lithocholic acid | Denitrifying microorganisms, Intestinal microflora | Degradation products, various bile acid metabolites |

This table illustrates the diverse capabilities of microorganisms in transforming sterols, including this compound and structurally related compounds, into a range of products.

Chemical Synthesis and Structural Modifications of Cholestan 3 Ol Derivatives

Methodologies for Chemical Synthesis of Cholestan-3-ol (B1245900) Analogs

The synthesis of this compound analogs involves various chemical strategies, ranging from conventional multi-step procedures to more modern, nonconventional approaches. These methodologies aim to introduce specific functional groups or structural alterations at defined positions on the cholestane (B1235564) skeleton.

Conventional and Nonconventional Synthetic Routes (e.g., Microwave Irradiation)

Conventional synthetic routes to cholestane derivatives often involve a series of reactions, including oxidation, reduction, functional group interconversions, and protection/deprotection steps. For instance, the synthesis of 3β,6β-diacetoxy-5α-cholestan-5-ol has been achieved through conventional methods, suitable for macro-level synthesis mdpi.com.

Nonconventional methods, such as microwave irradiation (MWI), have gained prominence in steroid synthesis due to their ability to significantly reduce reaction times, improve yields, and minimize the use of hazardous solvents, aligning with green chemistry principles mdpi.comzenodo.orgresearchgate.netdntb.gov.ua. MWI facilitates rapid and uniform heating, leading to accelerated reaction rates and sometimes higher purity products compared to traditional thermal methods researchgate.net.

An example of MWI application is the synthesis of 5β-cholestane-3α, 7β, 12α, 25-tetrol, where esterification of an intermediate under microwave irradiation conditions provided methyl homourscholate nih.gov. Similarly, microwave-assisted reduction has been applied to steroidal skeletons, such as the synthesis of cholest-4-en-7β-ol from 7-oxocholest-3,5-dien zenodo.org. Microwave irradiation has also been explored for the synthesis of fused pyrroles in cholestane side chains, often resulting in higher yields compared to conventional methods dntb.gov.ua.

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial in cholestane chemistry due to the presence of multiple chiral centers in the steroid nucleus and side chain. Achieving control over the stereochemistry during bond formation or functional group introduction is essential for synthesizing specific isomers with desired biological profiles.

Methods for stereoselective synthesis of cholestane derivatives have been developed. For example, stereoselective functionalization at C-7 has been achieved starting from 7-ketocholesterol (B24107) derivatives researchgate.net. Reductive amination reactions have been employed for the stereoselective synthesis of 3,7-diarylaminocholestanes from 5α-cholestane-3,7-dione, yielding products with high stereoselectivity nih.govkoreascience.kr. Another approach involved the stereoselective synthesis of 4α-bromo-5α-cholestan-3β-ol and nor-5α-cholestan-3β-ol derivatives mpi-cbg.de.

Stereoselective reduction protocols are also vital. For instance, the stereoselective reduction of lophanone (4α-methyl-5α-cholestan-3-one) with lithium aluminum hydride provided lophanol (4α-methyl-5α-cholestan-3β-ol) as the major product mpi-cbg.de. Chemoenzymatic approaches combining chemical and enzymatic procedures have also been utilized for the stereoselective synthesis of cholestane derivatives, such as epoxysterols uc.pt.

Derivatization Strategies for Academic Research

Derivatization of this compound and its analogs is a common practice in academic research to modify their physical and chemical properties, facilitate analysis, or introduce functional handles for further transformations or biological evaluation.

Acetate (B1210297) and Other Ester Derivatives

Esterification of the hydroxyl group at the C-3 position, as well as other hydroxyl groups present in modified cholestane structures, is a widely used derivatization strategy. Acetate esters are particularly common. For example, 5α-cholestan-3α-ol acetate is a sterol derivative where the hydroxyl group at the 3α position is esterified with acetic acid . Acetylation of hydroxyl groups is often performed to protect them during multi-step synthesis or to alter the compound's polarity and chromatographic behavior mdpi.com.

Other ester derivatives can also be synthesized. The preparation of esters from alcohols and acids using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) has been reported for cholesterol and 24-ethyl-5-cholesten-3-ol, indicating the applicability of such methods to cholestane derivatives google.com. Trifluoroacetate derivatives have been used for the analysis of sterols by GC-MS, enabling the derivatization of multiple hydroxyl groups and improving chromatographic properties and detection limits mdpi.com.

Introduction of Heteroatoms and Other Functional Groups into the Cholestane Skeleton

Introducing heteroatoms (such as nitrogen, oxygen, and sulfur) and other functional groups into the cholestane skeleton is a key strategy for generating structural diversity and modulating biological activity mdpi.comresearchgate.net. This can involve modifying the existing ring system or the side chain.

Strategies for incorporating heteroatoms into the steroid skeleton include ring opening-ring closing reactions, where a C-C bond is cleaved to form a secosteroid, followed by a ring-closing reaction that introduces the desired heteroatom researchgate.net. Specific examples include the synthesis of tetrahydrothiophene, tetrahydroselenophen, and cyclopentanone (B42830) derivatives of (5α)-cholestane researchgate.net. The synthesis of 24-heteroatom-substituted cholestanols, such as those containing sulfur or nitrogen at the 24-position, has also been described nih.gov.

Beyond heteroatoms, various other functional groups can be introduced. This includes the introduction of hydroxyl groups at different positions researchgate.netresearchgate.net, carbonyl groups mpi-cbg.de, halogens like bromine or fluorine mpi-cbg.depsu.edu, and amino groups nih.govkoreascience.krresearchgate.net. Regioselective manipulations of functional groups are crucial in the synthesis of complex cholestane derivatives researchgate.net.

Investigation of Modified Cholestane Skeletons for Structure-Activity Relationship Studies

Modified cholestane skeletons are extensively investigated in structure-activity relationship (SAR) studies to understand how structural changes influence biological activity. These studies involve synthesizing a series of analogs with systematic modifications and evaluating their biological effects.

SAR studies on cholestane derivatives have explored the impact of modifications at various positions of the steroid nucleus and side chain. For example, studies on synthetic cholestane-type saponins (B1172615) have focused on SAR to understand their antitumor efficacy mdpi.comresearchgate.net. Modifications to the C-20 side chain of related steroid glycosides have shown that the hydroxylation site and configuration significantly influence cytotoxicity mdpi.com.

Investigations into the SAR of brassinosteroids, which possess a 5α-cholestane skeleton, have revealed that the type and position of functional groups and the stereochemistry in the A and B rings and the side chain are critical for activity nih.gov. Studies on seco analogues of brassinosteroids with cholestane skeletons have also been performed to examine their antiproliferative activities, highlighting the importance of the rigid ring structure for certain activities nih.govsci-hub.senih.gov.

Research findings often detail the synthesis of a series of modified cholestane compounds and present data on their biological evaluation. For instance, a study on brassinosteroid analogues related to a hydroxylated cholestanone involved synthesizing several compounds and exploring their SAR in stimulating protein synthesis in skeletal muscle cells nih.gov.

Data from SAR studies can be presented in tables to show the correlation between structural features and biological activity. While specific detailed data tables from the search results are not directly extractable in a format suitable for interactive display here, the research indicates that such tables are commonly used to present findings on the activity of synthesized cholestane derivatives against various biological targets, such as cancer cell lines mdpi.comsci-hub.se.

For example, a study on synthetic saponins reported the cytotoxicity of cholestane-saponins against various cancer cell lines with IC50 values ranging from 0.0012 to 13.0 µM mdpi.com. Another study on cholestane glycosides reported potent cytotoxicity against human tumor cells with IC50 values ranging between 1.3 and 73 nM for a specific compound nih.gov. These findings underscore the importance of structural modifications on the cholestane skeleton in influencing biological potency.

| Compound Type | Structural Modifications | Observed Activity | Relevant Study |

| Cholestane-saponins | Variations in glycoside structure | Antitumor cytotoxicity (various cancer cell lines) | mdpi.com |

| Cholestane glycosides | Specific disaccharide linkages and acyl modifications | Potent cytotoxicity (human tumor cells) | nih.gov |

| Brassinosteroid analogs | Position and stereochemistry of hydroxyl and other groups | Anabolic activity (skeletal muscle cells) | nih.gov |

| Seco brassinosteroid analogs | Cleavage of B-ring | Antiproliferative activity | nih.govsci-hub.senih.gov |

These investigations demonstrate the utility of synthesizing modified cholestane skeletons to probe the structural requirements for biological activity and to identify promising lead compounds for further development.

Molecular Interactions and Biological Roles in Research Models

Cholestan-3-ol (B1245900) as a Model Compound for Studying Sterol Metabolism and Function in Biological Systems

This compound, particularly the 5α-cholestan-3β-ol isomer (also known as cholestanol (B8816890) or dihydrocholesterol), is present in biological systems and is a derivative of cholesterol fishersci.finih.govctdbase.orguni.luuni.lu. Research utilizes cholestanol to enhance the understanding of sterol metabolism and its implications for human health fishersci.fi. Studies employing techniques such as chromatography and mass spectrometry are instrumental in analyzing cholestanol and its metabolites fishersci.fi. Investigations into cholesterol biosynthesis and degradation pathways often involve studying the metabolic fate of cholestanol fishersci.fi.

In the nematode Caenorhabditis elegans, which requires exogenous sterols for its life cycle, 5α-cholestan-3β-ol can substitute for cholesterol, making it a useful model for studying sterol function in this organism nih.govzenodo.org. Research in C. elegans has utilized cholestanol and its derivatives to clarify the in vivo metabolism of cholesterol nih.govsigmaaldrich.com. Specific derivatives, such as 4α-methyl-5α-cholestan-3β-ol (lophanol) and 4α-fluoro-5α-cholestan-3β-ol, have been employed to investigate sterol-derived functions and their impact on reproductive development in C. elegans nih.govzenodo.orgsigmaaldrich.com. The oxidation of 5α-cholestan-3β-ol by cholesterol oxidase indicates its interaction with enzymes involved in sterol metabolism Current time information in Pasuruan, ID..

Interaction with Biological Macromolecules and Pathways

Sterols and their derivatives, including this compound, are known to interact with biological membranes and proteins, influencing cellular signaling and membrane trafficking nih.gov. These compounds are crucial components of cell membranes, where they modulate fluidity and act as secondary messengers uni.lunih.gov. Their ability to interact with enzymes, receptors, and other biomolecules allows them to influence various cellular processes nih.gov. Research suggests that sterol derivatives can modulate the activity of enzymes involved in cholesterol metabolism and function as ligands for nuclear receptors, thereby regulating gene expression nih.gov. Cholestane (B1235564) derivatives are also being investigated for their binding to human serum albumin (HSA) to gain insights into the molecular mechanisms governing drug metabolism and activity fishersci.ca. Studies on the interaction of lecithin (B1663433) and sterols in monolayers highlight the importance of factors like van der Waals interactions and hydrogen bonding involving the 3β-hydroxyl group in these interactions ucdavis.edu.

Binding Affinity Studies with Carrier Proteins (e.g., Human Serum Albumin)

Research has explored the binding affinity of cholestane derivatives with carrier proteins such as human serum albumin (HSA) fishersci.canih.govthermofisher.comctdbase.org. A study investigating the interaction of a specific cholestane derivative, 3β,6β-diacetoxy-5α-cholestan-5-ol, with HSA utilized fluorescence spectral methods and ultraviolet-visible absorption titration fishersci.cathermofisher.com. The findings indicated a significant binding affinity of this steroid derivative for HSA fishersci.cathermofisher.com. The interaction mechanism was determined to be static quenching fishersci.cathermofisher.com. Quantitative analysis revealed a binding affinity of 3.18 × 104 mol-1 at 298 K, with a Gibbs free energy change (ΔG) of -9.86 kcal mol-1, suggesting that the binding is thermodynamically favorable fishersci.cathermofisher.com. Molecular docking studies were employed to further understand the interactions at Sudlow's sites on HSA, with reported binding scores supporting the spontaneity of the system fishersci.cathermofisher.com. These studies observed the involvement of actively participating amino acids and non-bonding interactions, including hydrogen bonding and van der Waals forces, in the binding process fishersci.cactdbase.org.

Table 1: Binding Affinity of 3β,6β-Diacetoxy-5α-cholestan-5-ol with Human Serum Albumin

| Parameter | Value | Temperature (K) |

| Binding Affinity () | 3.18 × 104 M-1 | 298 |

| Gibbs Free Energy Change (ΔG) | -9.86 kcal mol-1 | 298 |

Table 2: Molecular Docking Binding Scores of 3β,6β-Diacetoxy-5α-cholestan-5-ol with HSA Sudlow's Sites

| HSA Binding Site | Binding Score (kcal/mol) |

| Site I | -8.2 |

| Site II | -8.5 |

| Site III | -8.6 |

Research on Modulation of Enzymes Involved in Sterol Metabolism

Sterol derivatives have the capacity to modulate the activity of enzymes critical to cholesterol metabolism nih.gov. The enzyme cholesterol oxidase from Streptomyces cinnamomeus has been shown to oxidize 5α-cholestan-3β-ol at a rate comparable to that of cholesterol Current time information in Pasuruan, ID.. Studies investigating the substrate specificity of this enzyme revealed that structural modifications in the A- or B-ring of cholesterol analogues influenced oxidation rates, while alterations in the C17 side chain had no appreciable effect in oriented sterol monolayers Current time information in Pasuruan, ID.. Research into enzymes like cholest-4-en-3-one 5α-reductase, involved in sterol biosynthesis, has demonstrated its role in converting cholest-4-en-3-one to 5α-cholestan-3-one and its inhibition by certain steroids . Investigations involving the overexpression of key sterol pathway enzymes, such as 3-hydroxy-3-methyl glutaryl CoA reductase (HMGR) and squalene (B77637) epoxidase (SQE), in diatoms have shown altered sterol profiles and accumulation of metabolic intermediates, indicating the regulatory role of these enzymes in sterol metabolic flux lgcstandards.com.

Research into this compound's Role in Cellular Processes (e.g., Cell Differentiation)

Sterols are essential for the proper functioning of eukaryotic cells and participate in various biological processes, including cell signaling and the modulation of membrane-bound proteins uni.lubmrb.io. Cholesterol, as a prominent sterol, is integral to cell membrane structure and functions as a secondary messenger in developmental signaling uni.lu. Research utilizing C. elegans as a model has demonstrated that sterol derivatives regulate processes in the worm's life cycle, including molting and the induction of a specialized non-feeding larval stage zenodo.orgfishersci.fi. Feeding C. elegans with 5α-cholestan-3β-ol (dihydrocholesterol) can support the organism's life cycle, substituting for the requirement of exogenous cholesterol nih.govzenodo.org. Furthermore, studies with derivatives like lophanol and 4α-fluoro-5α-cholestan-3β-ol have shown effects on reproductive development, including the induction of dauer larvae formation, a form of developmental diapause nih.govzenodo.orgsigmaaldrich.com. This highlights the influence of specific this compound derivatives on cellular and developmental processes like differentiation. Cholestane-3β, 5α, 6β-triol, an oxysterol derivative, has been observed to suppress the proliferation, migration, and invasion of human prostate cancer cells, inducing G1 cell cycle arrest and apoptosis, thus demonstrating a role in cellular growth and death pathways nih.gov. The use of 5β-cholestan-3α-ol as an internal standard in studies analyzing cholesterol in fibroblasts also indicates the involvement of cholestanol isomers in cellular research contexts.

Explorations of Biological Activities of this compound and its Derivatives within Research Frameworks (e.g., Enzyme Inhibition)

Within research frameworks, this compound and its derivatives have been explored for various biological activities. This compound has been noted for potential antibacterial, antimicrobial, and anticancer properties in studies involving plant extracts. A brominated derivative, (3β)-5,6-Dibromothis compound, has been investigated for potential antimicrobial or anti-inflammatory properties and its capacity to interact with biological membranes or proteins. Steroid derivatives structurally related to this compound, such as 5α-Cholestan-3β-ol, 5,6β-epoxy-, are studied for their diverse biological activities and potential applications as therapeutic agents or research probes nih.gov. These compounds are known to modulate enzyme activity or act as ligands for nuclear receptors nih.gov. A cholestane derivative, 3β,6β-diacetoxy-5α-cholestan-5-ol, demonstrated antioxidant activity in research fishersci.ca.

Specific derivatives of 5α-cholestan-3β-ol, including 4α-bromo-5α-cholestan-3β-ol and various nor-5α-cholestan-3β-ol derivatives, have been synthesized and utilized in feeding experiments with C. elegans to clarify cholesterol metabolism and investigate hormonal activity nih.govsigmaaldrich.com. Studies with nor-5α-cholestan-3β-ols lacking specific methyl groups have demonstrated the importance of these structural features for the generation of reproduction-promoting sterols nih.gov. Furthermore, oxygenated cholestanol derivatives have been synthesized and evaluated for antitubercular activities against Mycobacterium tuberculosis, with several compounds showing significant activity and low toxicity to mammalian cells fishersci.fi. Cholestane-3β, 5α, 6β-triol has exhibited anti-cancer activity against human prostate cancer cells in research, suppressing proliferation, migration, and invasion, and inducing cell cycle arrest and apoptosis nih.gov. Computational approaches, such as docking models of this compound, 2-methylene-, (3α,5α)- with DNA gyrase, have been employed to explore potential antibacterial mechanisms, representing an investigation into enzyme interaction within a research framework.

Advanced Analytical Methodologies for Cholestan 3 Ol Profiling

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are widely employed for the separation and quantification of cholestan-3-ol (B1245900) from complex matrices due to their ability to separate the analyte from interfering compounds, including other sterols with similar structures. preprints.orgmdpi.comnih.gov Effective sample preparation, often involving saponification to hydrolyze cholesterol esters and extraction of the lipid fraction, is a critical prerequisite for accurate chromatographic analysis. nih.govmdpi.comnih.gov The use of internal standards is a common practice in chromatographic methods to improve the accuracy of quantification by compensating for variations in sample preparation and instrument performance. nih.govaocs.orgmdpi.com

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Analysis

Gas chromatography (GC) is a widely accepted and commonly used analytical technique for the quantification of this compound and other sterols. preprints.orgmdpi.comnih.govaocs.org GC columns are effective for separating cholesterol, although challenges can arise in separating it from structurally similar sterols. mdpi.com

Coupling GC with mass spectrometry (GC-MS) enhances the analytical power, providing a method that is considered more reliable, sensitive, and accurate compared to some other techniques. mdpi.comnih.govnih.govresearchgate.net GC-MS offers low detection limits, high resolution, and good selectivity for analytes. researchgate.net GC-MS with electron ionization (EI) is particularly valuable as it provides mass spectra rich in structural information, aiding in the identification of compounds. mdpi.com

For GC analysis, this compound often requires derivatization to increase its volatility and improve chromatographic separation. Common derivatization reagents include trimethylchlorosilane or bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.comnih.govscirp.org However, some GC methods for cholesterol analysis may not require derivatization. scirp.org

Typical GC-MS conditions for sterol analysis involve using helium as the carrier gas with controlled flow rates and specific oven temperature programs to achieve optimal separation. mdpi.cominnovareacademics.inqu.edu.iq The injector and transfer line temperatures are carefully controlled, and electron ionization is commonly performed at 70 eV. mdpi.cominnovareacademics.inqu.edu.iq

In comparative studies, GC-MS has demonstrated higher sensitivity and lower limits of detection and quantification for cholesterol compared to HPLC coupled with a photodiode array detector (HPLC-PAD). researchgate.net GC-MS is well-suited for the analysis of volatile organic compounds, including sterols. springernature.com

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., UV, MS)

High-Performance Liquid Chromatography (HPLC) is another significant chromatographic technique utilized for the determination of this compound. preprints.orgmdpi.com While sometimes receiving less attention than GC, particularly in food analysis, HPLC methods are popular and offer versatility. preprints.orgmdpi.com

Reverse-phase HPLC is a common mode for cholesterol analysis, often coupled with detectors such as the ultraviolet (UV) detector or the diode array detector (DAD). mdpi.com UV detection is frequently employed, although its application in complex samples can be limited due to this compound's relatively poor absorption at higher UV wavelengths. preprints.orgmdpi.com Nevertheless, sensitive HPLC methods using UV detection at 205 nm have been successfully applied for cholesterol analysis in matrices like brain tissue and butter. nih.govplos.org

To overcome limitations in sensitivity and selectivity, especially in complex biological matrices, HPLC can be coupled with mass spectrometry (LC-MS or LC-MS/MS). mdpi.comnih.govacs.org LC-MS/MS-based methods have proven reliable for detecting this compound and its degradation products in complex samples. acs.org While electrospray ionization (ESI) is a widely used MS ionization technique, it may not be highly effective for ionizing neutral molecules like this compound, sometimes necessitating the use of internal standards or conversion to derivatives that ionize more readily. acs.org

HPLC methods are capable of separating different forms of sterols, including free sterols, steryl fatty acid esters, steryl glycosides, and acylated steryl glycosides. aocs.org Typical HPLC conditions for this compound analysis involve using C18 stationary phases and mobile phases consisting of mixtures of solvents such as isopropanol, acetonitrile (B52724), and water, or acetonitrile and methanol, with detection commonly performed at 205 nm. nih.govplos.orgresearchgate.net

Thin-Layer Chromatography (TLC) for Purification and Preliminary Separation

Thin-Layer Chromatography (TLC) serves as a valuable technique for the separation of different lipid classes, including this compound, from biological samples such as animal and plant tissues. aocs.orgbiocompare.com TLC is often employed for the purification and preliminary separation of sterol fractions before subsequent analysis by techniques like GC or HPLC. nih.govinternationaloliveoil.orgmun.ca

Silica (B1680970) gel plates are commonly used as the stationary phase in TLC for lipid separation. aocs.orgbiocompare.com Mobile phases typically consist of solvent mixtures, such as combinations of hexane (B92381) and diethyl ether, which facilitate the differential migration of lipids based on their polarity. aocs.orgbiocompare.com Argentation TLC, which involves impregnating the silica gel with silver nitrate, can be used to separate cholesterol esters based on the degree of unsaturation in their fatty acid moieties. nih.gov

After chromatographic separation on a TLC plate, the separated lipid spots can be visualized using various detection methods, such as charring with a suitable reagent. biocompare.com High-performance TLC (HPTLC), a more advanced form of TLC utilizing smaller and more uniform particles, offers improved separation efficiency and shorter analysis times. aocs.org

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable tools for the identification and structural elucidation of this compound, often used in conjunction with chromatographic methods. ptfarm.pl Mass spectrometry, in particular when coupled with GC or LC, provides crucial information about the molecular weight and fragmentation pattern of the analyte, aiding in its identification and quantification. nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, is a powerful technique for determining the detailed structure of sterols like this compound. mdpi.comptfarm.plnih.govplantarchives.org NMR provides information about the different hydrogen and carbon atoms within the molecule and their connectivity and chemical environment.

Complete assignments of the ¹H and ¹³C NMR signals for 5α-cholestan-3β-ol have been established through the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), and by employing lanthanide shift reagents to spread out overlapping signals. nih.govnp-mrd.orgrsc.org NMR spectroscopy can also provide insights into the conformational behavior and diversity of sterol molecules. nih.gov

Common solvents used for dissolving sterol samples for NMR analysis include deuterated chloroform (B151607) (CDCl₃). nih.govnp-mrd.orgnih.govmpi-cbg.denih.gov NMR spectra are typically acquired at specific frequencies, such as 500 MHz or 600 MHz, depending on the available instrumentation. nih.govnp-mrd.orgnih.govmpi-cbg.denih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and confirming its identity. ptfarm.plplantarchives.orgf1000research.comijarbs.com FT-IR measures the absorption of infrared radiation by the molecule, providing a spectrum with characteristic bands corresponding to the vibrational modes of different chemical bonds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used for the precise identification and quantification of compounds based on their exact mass-to-charge ratio (m/z). In the context of sterol analysis, including this compound, HRMS offers high sensitivity and specificity, enabling the detection of these lipids even at trace levels in complex biological matrices. creative-proteomics.comuu.nl

HRMS instruments, such as those utilizing Orbitrap technology coupled with Ultra-Performance Liquid Chromatography (UPLC-Orbitrap-HRMS), can perform full scan acquisition, providing high-resolution separation and accurate mass measurements without the need for fragmentation in some cases. uu.nlresearchgate.net This simplifies method development compared to techniques requiring the determination of collision energies for individual analytes. uu.nl

LC-MS/MS (Liquid Chromatography Tandem Mass Spectrometry) is another commonly used method for sterol detection and analysis due to its strong specificity, high sensitivity, and fast analysis speed. creative-proteomics.com LC-MS/MS platforms can achieve picomolar level sensitivity for sterol detection. creative-proteomics.com Atmospheric Pressure Chemical Ionization (APCI) is a widely used ionization technique for sterol analysis by LC-MS. researchgate.net

This compound (with the molecular formula C₂₇H₄₈O and a molecular weight of 388.67 g/mol ) sigmaaldrich.com can be identified and quantified using these HRMS-based methods. creative-proteomics.comuu.nl These techniques are valuable for profiling sterol lipids in various biological samples, contributing to studies on metabolic pathways, dietary influences, and changes in sterol levels under different conditions. creative-proteomics.com For instance, UPLC-Orbitrap-HRMS has been applied for the analysis of plasma sterols, including cholestanol (B8816890), to diagnose inherited metabolic disorders. uu.nl

X-ray Crystallography for Absolute Structure and Stereochemistry Determination

X-ray crystallography is a fundamental technique for unequivocally determining the absolute structure and stereochemistry of crystalline compounds, including sterols like this compound. By analyzing the diffraction pattern produced when X-rays interact with the electrons of a crystal, researchers can deduce the precise arrangement of atoms in three dimensions.

While direct crystal structure data specifically for this compound (cholestanol) is mentioned in the context of hydrates and related sterols, the principles of X-ray crystallography are directly applicable. For example, the crystal structure of cholestanol dihydrate has been reported, showing a triclinic P1 symmetry which can be transformed to a pseudo A2 cell similar to that of monoclinic cholesterol monohydrate. acs.orgnih.gov This indicates the close structural relationship between cholesterol and cholestanol and how they interact with water molecules in crystalline forms. ontosight.ai

X-ray diffraction has been used to study the influence of sterols on the phase properties of phospholipids (B1166683) and to characterize the structure of phospholipid aggregates. researchgate.net It can also provide insights into intermolecular interactions within crystals, such as hydrogen bonds. mdpi.com The technique is crucial for confirming the synthesized compound geometry and understanding crystal packing. mdpi.comresearchgate.net The analysis of crystallographic data on numerous steroids has provided information on preferred conformations and the influence of substituents. nih.gov

In related sterol studies, X-ray crystallographic analysis has been used to establish the structures of cholesterol derivatives and confirm the identity of synthesized steroidal molecules. researchgate.netnih.gov For instance, the structure of 3β-acetoxy-5α-cholestan-6-one was determined by X-ray crystallography, revealing chair conformations for the six-membered rings and a half-chair for the five-membered ring, with all rings trans-connected. researchgate.net

Computational Chemistry Approaches in Sterol Research

Computational chemistry approaches, such as Density Functional Theory (DFT) and Molecular Docking, play an increasingly vital role in complementing experimental studies of sterols like this compound. These methods allow for the investigation of molecular properties, reaction pathways, and interactions with biological targets at an atomic level. nih.govrsc.orgresearchgate.net

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical method widely used for optimizing the molecular geometry of compounds. austinpublishinggroup.comgithub.io By calculating the electronic structure, DFT can predict stable molecular conformations and provide insights into the electronic properties of sterols. mdpi.comresearchgate.netaustinpublishinggroup.com

For this compound and its derivatives, DFT calculations can be employed to determine the lowest energy conformation of the molecule. This involves optimizing the positions of all atoms to minimize the total energy of the system. github.iocp2k.org Studies on other sterols, such as β-sitosterol, have utilized DFT with specific functionals and basis sets (e.g., B3LYP/6-31G) to reveal molecular geometry and steric repulsions. austinpublishinggroup.com DFT calculations have also been used to study the electronic structure and predict properties like excitation energy and dipole moment. austinpublishinggroup.com

In the context of sterol research, DFT has been applied to study the mechanism of sterol-like cyclization reactions catalyzed by enzymes. rsc.orgrsc.orgresearchgate.net It has also been used to analyze the impact of hydrogen bond networks on the chemical shifts of carbon atoms in NMR studies of sterols. researchgate.net While DFT calculations are typically performed in the gas phase, they provide valuable theoretical data that can be correlated with experimental results obtained from techniques like X-ray diffraction and spectroscopy. mdpi.comresearchgate.net

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) and affinity of a ligand (such as this compound) when it binds to a protein receptor. plos.orgacs.org This method is crucial for understanding potential molecular interactions and identifying putative binding sites. plos.orgacs.org

For sterols, molecular docking can be used to study their interactions with membrane proteins and other biological targets. plos.orgacs.org Software packages like AutoDock and Glide are commonly employed for these simulations. plos.orgacs.orgacs.orgrasayanjournal.co.in These programs evaluate the favorability of ligand binding based on static physiochemical interactions. acs.org

This compound, as a saturated analog of cholesterol, can be investigated for its binding interactions with proteins known to bind cholesterol or other sterols. plos.org Studies on other sterols have used molecular docking to predict binding poses and affinities to proteins like Niemann-Pick C1-Like 1 (NPC1L1) protein and enzymes like α-amylase and α-glucosidase. acs.orgrasayanjournal.co.in These studies highlight the importance of specific interactions, such as hydrogen bonds, in stabilizing sterol binding to proteins.

Molecular docking can help predict how this compound might interact within a binding pocket, considering factors like hydrophobic interactions and the orientation of the hydroxyl group. acs.org This computational approach provides valuable hypotheses about the potential biological roles and mechanisms of action of this compound, which can then be investigated through experimental studies. nih.govresearchgate.net

Comparative Biochemical and Metabolic Studies of Cholestan 3 Ol

Differential Intestinal Absorption and Hepatic Metabolism Compared to Cholesterol

Studies have shown that cholestanol (B8816890) is absorbed from the intestine, but less efficiently than cholesterol nih.gov. It also appears to interfere with cholesterol absorption nih.gov. Following absorption, cholestanol is deposited in the liver nih.gov.

In rats fed a diet supplemented with cholestanol, total liver sterol content increased, with a significant rise in hepatic cholestanol concentration. Despite its structural similarity to cholesterol, cholestanol does not exert feedback inhibition on hepatic cholesterol biosynthesis nih.gov.

Cholestanol can be transformed into allo-bile acids (5α-saturated bile acids) through a pathway similar to the synthesis of the primary 5β-bile acids nih.govamazonaws.com. In rats, significant amounts of allocholic acid and allochenodeoxycholic acid were formed from cholestanol and excreted in the bile nih.gov.

Impact on Regulatory Enzymes of Sterol and Bile Acid Synthesis

Cholestanol feeding has been associated with notable effects on key enzymes involved in sterol and bile acid synthesis. In contrast to cholesterol, cholestanol feeding in rats led to a marked elevation of hepatic hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase activity nih.gov. This enzyme is considered the rate-limiting step in cholesterol synthesis libretexts.orgmdpi.com.

While cholesterol typically exerts feedback inhibition on HMG-CoA reductase activity, cholestanol does not appear to have this inhibitory effect nih.gov. This differential impact on HMG-CoA reductase highlights a key metabolic distinction between cholestanol and cholesterol.

Studies in mice with a disrupted Cyp27a1 gene, a model for cerebrotendinous xanthomatosis (CTX), showed increased expression of cholesterol 7α-hydroxylase (CYP7A1) and CYP8B1, enzymes involved in bile acid synthesis pnas.org. While cholestanol levels were only modestly increased in hepatic microsomes in these mice, other bile acid precursors accumulated significantly pnas.org. Cholesterol 7α-hydroxylase catalyzes the initial and rate-limiting step in the classic bile acid synthesis pathway smpdb.cajci.org.

Comparative Analysis of Sterol Pools and Fluxes in Different Biological Systems

Cholestanol is present in small amounts in most mammalian tissues but accumulates to high concentrations in the tissues and plasma of patients with cerebrotendinous xanthomatosis (CTX), a rare inherited sterol storage disease caused by mutations in the CYP27A1 gene nih.govamazonaws.compnas.orgorpha.net. This accumulation is a unique feature of the disease orpha.net.

In CTX patients, there is reduced formation of normal bile acids and the appearance of unusual bile alcohols pnas.orgorpha.net. The impaired oxidation of the cholesterol side chain due to the CYP27A1 defect leads to increased production and excretion of bile alcohol glucuronides and elevated cholesterol and cholestanol levels in various tissues pnas.orgorpha.net.

Studies in Cyp27a1-/- mice, an animal model for CTX, have shown some, but not all, of the biochemical changes observed in human CTX, including increased levels of certain bile acid precursors and modest increases in hepatic cholestanol pnas.org.

In comparative studies of intestinal absorption in rabbits, campestanol (B1668247) (a plant stanol) showed limited absorption and rapid removal from the body, even with substantial dietary intake nih.gov. Dietary sitostanol (B1680991) further reduced campestanol absorption nih.gov. While this study focused on campestanol, it provides context for understanding the differential absorption and metabolic handling of various sterols and stanols in biological systems.

Comparative Studies with Other Classes of Sterols (e.g., Phytosterols (B1254722), Mycosterols)

Cholestan-3-ol (B1245900) belongs to the broader class of sterols, which includes zoosterols (like cholesterol), phytosterols (plant sterols), and mycosterols (fungal sterols) wikipedia.org. These different classes of sterols exhibit variations in their structures, particularly in the side chain at C24 and the presence or absence of double bonds wikipedia.orglibretexts.org.

Phytosterols, such as sitosterol, campesterol, and stigmasterol, are structurally similar to cholesterol but have additional substituents in the side chain libretexts.orgtandfonline.com. They are less efficiently absorbed by the intestine than cholesterol and are known to interfere with cholesterol absorption wikipedia.orgtandfonline.com. This competitive inhibition of absorption is a key mechanism by which dietary phytosterols can help lower plasma cholesterol levels wikipedia.orgtandfonline.com.

Mycosterols, such as ergosterol (B1671047) found in fungi, also have structural differences compared to cholesterol and cholestanol wikipedia.orgnih.gov. Research into the metabolism of mycosterols in different organisms, such as Acanthamoeba, highlights the diverse enzymatic pathways involved in sterol modification across different kingdoms nih.gov.

While cholestanol is a saturated sterol (a stanol), phytosterols often contain a double bond at the C5 position, similar to cholesterol, and may have additional double bonds in the side chain wikipedia.orglibretexts.orgtandfonline.com. The saturation of the B ring in cholestanol distinguishes it metabolically from the Δ5-sterols like cholesterol and many phytosterols. This structural difference contributes to its differential impact on enzymes like HMG-CoA reductase, as discussed earlier nih.gov.

Data Table: Comparative Intestinal Absorption and Hepatic Metabolism (Rat Model)

| Sterol | Intestinal Absorption Efficiency (vs. Cholesterol) | Hepatic Deposition | Effect on Hepatic HMG-CoA Reductase Activity | Formation of Allo-Bile Acids |

| Cholesterol | High | Yes | Feedback Inhibition | No |

| Cholestanol | Lower | Yes | Marked Elevation | Yes |

*Based on findings in a rat model nih.gov.

Data Table: Hepatic Sterol Content in Rats Fed Cholestanol

| Diet Type | Total Liver Sterol Content (mg/g) | Hepatic Cholestanol Concentration (mg/g) |

| Control Diet | 2.20 | Not specified (presumably low) |

| 2% Cholestanol Diet | 3.26 (+48%) | 1.4 |

*Based on findings in a rat model nih.gov.

Q & A

Basic Research Questions

Q. How can stereoisomers of cholestan-3-ol (e.g., 3α,5β vs. 3β,5α) be experimentally distinguished?

- Methodological Answer : Stereoisomer differentiation requires a combination of chromatographic and spectroscopic techniques. Gas chromatography (GC) with non-polar columns and optimized temperature programs can separate isomers based on retention indices . Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming stereochemistry, particularly through coupling constants and NOE (Nuclear Overhauser Effect) interactions. For example, the axial vs. equatorial orientation of hydroxyl groups in 3α vs. 3β isomers alters chemical shifts in H-NMR spectra . Mass spectrometry (MS) with electron ionization (EI) further supports identification via fragmentation patterns specific to each isomer .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard due to its sensitivity and specificity. Derivatization (e.g., silylation) improves volatility for GC analysis. For instance, this compound derivatives in cerebellar tissue were quantified using GC-MS with selective ion monitoring (SIM) to distinguish them from cholesterol and other sterols . High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is an alternative for non-volatile derivatives, though it requires rigorous column calibration .

Advanced Research Questions

Q. How do this compound levels correlate with neurodegenerative disease mechanisms, and what experimental models validate this?

- Methodological Answer : this compound accumulates in neurodegenerative conditions like Cerebrotendinous Xanthomatosis (CTX) and SCA1 ataxia. In Sca1 mice, cerebellar this compound levels were measured using GC-MS to study lithium’s differential effects on wild-type vs. mutant models. This revealed impaired metabolic regulation in diseased tissue, linking this compound to NCP2 protein dysfunction . Experimental validation includes knockout models and isotopic tracing to map metabolic pathways .

Q. What challenges arise in isolating high-purity this compound, and how can they be resolved?

- Methodological Answer : this compound is a common contaminant in cholesterol purification. Recrystallization in methanol or ethanol is insufficient for achieving >99% purity due to co-precipitation with structurally similar sterols . Advanced methods include preparative HPLC with chiral columns and gradient elution to resolve overlapping peaks. Purity must be confirmed via melting point analysis, differential scanning calorimetry (DSC), and C-NMR to detect trace impurities .

Q. How can molecular docking studies elucidate this compound’s interactions with neuronal receptors?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) predicts binding affinities between this compound derivatives and dopamine receptors (D2, D3, D4). For example, 2-methylene-cholestan-3-ol showed high affinity for D2 receptors in Curcuma longa metabolite studies, validated by in vitro receptor binding assays . Structural optimization involves modifying the sterol backbone to enhance hydrogen bonding with receptor active sites, guided by molecular dynamics simulations .

Data Contradiction & Reproducibility

Q. Why do this compound levels vary across pharmacological studies, and how can experimental design mitigate this?

- Methodological Answer : Variability arises from differences in model systems (e.g., murine vs. human cell lines), extraction protocols, and detection limits. For instance, lithium reduced cerebellar this compound in wild-type mice but not in Sca1 mutants, highlighting model-specific metabolic responses . Standardization includes:

- Internal standards : Deuterated this compound (d-cholestan-3-ol) for GC-MS normalization .

- Blinded analysis : To minimize bias in spectral interpretation .

- Cross-lab validation : Replicating studies in independent cohorts or with orthogonal techniques (e.g., LC-MS/MS vs. GC-MS) .

Synthetic & Functional Group Analysis

Q. What functional group modifications enhance this compound’s bioactivity in drug discovery?

- Methodological Answer : Introducing methylene groups (e.g., 2-methylene-cholestan-3-ol) increases steric bulk and alters binding kinetics to neuronal receptors . Phosphorylation at the 3-OH position (e.g., this compound dihydrogen phosphate) improves solubility and membrane permeability, as validated in Artemisia annua phytochemical profiling . Synthetic routes involve selective oxidation (e.g., Jones oxidation) or enzymatic catalysis (e.g., cytochrome P450 monooxygenases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.